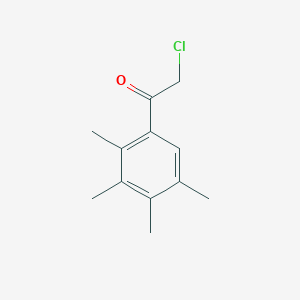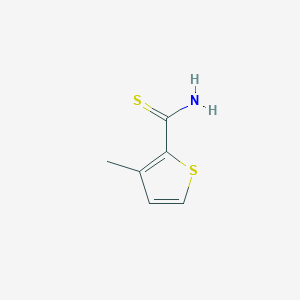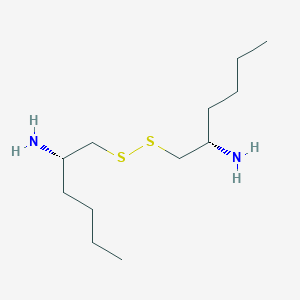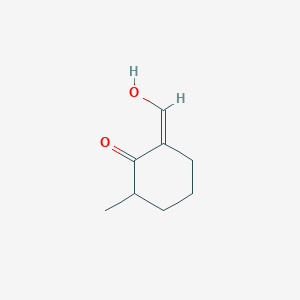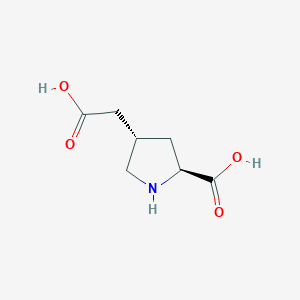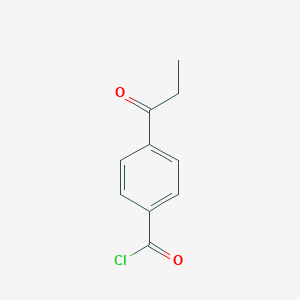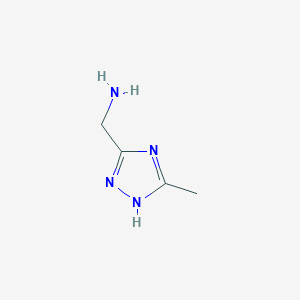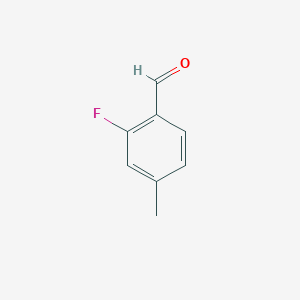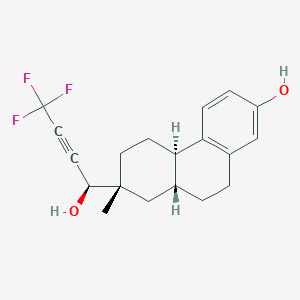
Trifluoromethylacetylene methyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylacetylene methyl alcohol is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been found to have various applications in the field of chemistry and biochemistry.
Applications De Recherche Scientifique
Trifluoromethylacetylene methyl alcohol has been widely used in scientific research for its unique properties. This compound has been found to have various applications in the field of chemistry and biochemistry. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a solvent in certain reactions.
Mécanisme D'action
The mechanism of action of trifluoromethylacetylene methyl alcohol is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the hydroxyl group. It has also been found to have a stabilizing effect on certain intermediates in organic reactions.
Effets Biochimiques Et Physiologiques
Trifluoromethylacetylene methyl alcohol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has been used as a solvent in certain biological assays. It has also been found to have a low impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trifluoromethylacetylene methyl alcohol in lab experiments include its unique properties, such as its ability to act as a nucleophile and its stabilizing effect on intermediates. However, its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a solvent in certain biological assays. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, trifluoromethylacetylene methyl alcohol is a unique compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the compound with minimal by-products. It has various applications in the field of chemistry and biochemistry, including as a building block for the synthesis of other compounds and as a reagent in organic synthesis. Its mechanism of action is not fully understood, but it has been found to have a stabilizing effect on certain intermediates in organic reactions. While it has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic and has a low impact on the environment. Its advantages include its unique properties, but its limitations include its relatively high cost and limited availability. There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research, including in the synthesis of new pharmaceuticals and agrochemicals and as a solvent in certain biological assays.
Méthodes De Synthèse
Trifluoromethylacetylene methyl alcohol is synthesized using a specific method that involves the reaction of trifluoromethylacetylene with formaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with minimal by-products.
Propriétés
Numéro CAS |
128496-66-2 |
|---|---|
Nom du produit |
Trifluoromethylacetylene methyl alcohol |
Formule moléculaire |
C19H21F3O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1 |
Clé InChI |
GCEHLIQGBSTENM-NKGKWGDASA-N |
SMILES isomérique |
C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
SMILES canonique |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
Synonymes |
TFMAMA trifluoromethylacetylene methyl alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



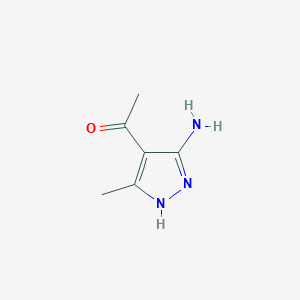
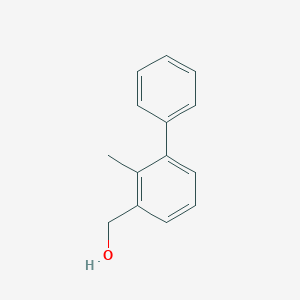
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
